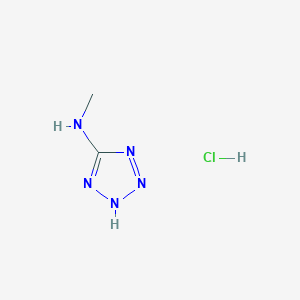

N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

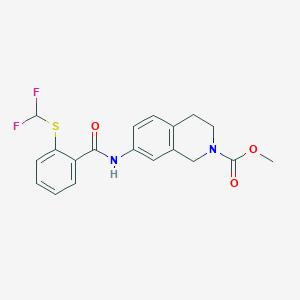

“N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride” is a derivative of tetrazole. It has the molecular formula C2H5N5 . Tetrazoles are a class of compounds that play a significant role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis

The molecular structure of “N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Chemical Reactions Analysis

Tetrazoles undergo various chemical reactions. For instance, they react with nitriles to give 1H-tetrazoles . They also react with sodium azide and triethyl orthoformate in the presence of a catalyst .Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride” is 99.0946 . More detailed physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Tautomerism and Decomposition

- Tautomerism and Decomposition Pathways: Research on amino-tetrazoles has explored tautomerization and decomposition mechanisms, potentially relevant to understanding the behavior of N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride under various conditions. These studies contribute to the knowledge of isomer stability and reaction pathways, which could be crucial for applications in material synthesis and stability analysis (Zheng, 2009).

Analytical Techniques for Compound Analysis

- Analytical Techniques in Biological Matrices: Techniques developed for analyzing heterocyclic amines in biological matrices can be applied to similar compounds like N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride. These methods are essential for understanding the bioavailability, metabolism, and potential therapeutic effects of these compounds (Teunissen et al., 2010).

Neuroprotective and Pharmacological Properties

- Neuroprotective and Pharmacological Research: Research on similar nitrogen-containing compounds has identified neuroprotective, antiaddictive, and antidepressant-like activities. This suggests potential research avenues for exploring the pharmacological applications of N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride in treating central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).

Advanced Oxidation Processes for Degradation

- Advanced Oxidation Processes: The degradation of nitrogen-containing compounds through advanced oxidation processes (AOPs) is a critical area of environmental research. Insights from these studies can inform the development of degradation pathways or environmental risk assessments for N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride (Bhat & Gogate, 2021).

Nutritional and Environmental Health

- Impact on Nutritional and Environmental Health: Studies on heterocyclic amines from food sources and their potential carcinogenic effects provide a framework for assessing the health risks of similar compounds. This could include research into the metabolic pathways and toxicological profiles of N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride and its derivatives (Snyderwine, 1994).

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-2H-tetrazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.ClH/c1-3-2-4-6-7-5-2;/h1H3,(H2,3,4,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXIGDRSYATDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNN=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)

![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2534415.png)

![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)

![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)

![N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2534424.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534426.png)